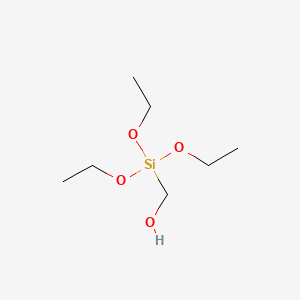

(Triethoxysilyl)methanol

Description

(Triethoxysilyl)methanol is an organosilicon compound characterized by a methanol group (-CH2OH) bonded to a triethoxysilyl group (-Si(OCH2CH3)3). This structure enables dual reactivity: the silanol (Si-OH) formed after hydrolysis participates in crosslinking via condensation reactions, while the hydroxyl group (-OH) offers sites for further functionalization . It is widely employed in hybrid organic-inorganic materials, particularly in fuel cell membranes, where it enhances proton conductivity, mechanical stability, and methanol resistance .

Properties

IUPAC Name |

triethoxysilylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18O4Si/c1-4-9-12(7-8,10-5-2)11-6-3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEPIADELDNCED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CO)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50580928 | |

| Record name | (Triethoxysilyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50580928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162781-73-9 | |

| Record name | (Triethoxysilyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50580928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(Triethoxysilyl)methanol can be synthesized through the reaction of silicon with methanol in the presence of a copper-based catalyst. The reaction typically involves the following steps:

Preparation of the Catalyst: A mixture of copper chloride and silicon is pretreated at temperatures between 200°C and 240°C in a nitrogen atmosphere.

Reaction with Methanol: The pretreated mixture is then reacted with methanol, leading to the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions ensures high efficiency and yield. The product is typically purified through distillation and other separation techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(Triethoxysilyl)methanol undergoes various chemical reactions, including:

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and ethanol.

Condensation: It can undergo condensation reactions to form siloxane bonds, which are valuable in the production of silicone-based materials.

Common Reagents and Conditions

Hydrolysis: Water and acidic or basic catalysts are commonly used.

Condensation: Catalysts such as acids or bases are used to promote the formation of siloxane bonds.

Reduction: Metal catalysts like cobalt or copper are often employed.

Major Products Formed

Hydrolysis: Silanols and ethanol.

Condensation: Siloxane polymers.

Reduction: Reduced organic compounds, such as alcohols from carbonyl compounds.

Scientific Research Applications

(Triethoxysilyl)methanol has a wide range of applications in scientific research, including:

Materials Science: Used in the synthesis of hybrid materials and surface modification of nanoparticles.

Chemistry: Acts as a precursor for the synthesis of various organosilicon compounds.

Biology: Employed in the functionalization of biomolecules for enhanced stability and reactivity.

Medicine: Utilized in the development of drug delivery systems and biomedical coatings.

Industry: Applied in the production of coatings, adhesives, and sealants with improved properties.

Mechanism of Action

The mechanism of action of (Triethoxysilyl)methanol involves its ability to form strong covalent bonds with silica surfaces. This is achieved through the hydrolysis of the ethoxy groups, followed by condensation to form siloxane bonds. The compound can also interact with various organic and inorganic substrates, enhancing their properties and functionality .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations:

- Ethoxysilyl vs. Trimethylsilyl : Triethoxysilyl groups (-Si(OCH2CH3)3) enable hydrolysis-driven crosslinking, critical for membrane stability . Trimethylsilyl derivatives ((CH3)3Si-) lack this reactivity but offer steric protection for hydroxyl groups .

- Functional Group Diversity : Methacrylate or acetylene bridges (e.g., BTESA) introduce additional reactivity (e.g., radical polymerization or π-π interactions) .

Reactivity and Crosslinking Efficiency

- This compound: Hydrolyzes to form silanol (Si-OH), enabling covalent bonding with silica or polymers (e.g., SPEEK) to create dense, methanol-resistant networks .

- BTESA: The dual triethoxysilyl groups and rigid acetylene spacer yield microporous organosilica membranes with molecular sieving properties (pore size ~0.5 nm), ideal for separating methanol from methyl acetate .

- Trimethylsilylmethanol: Non-hydrolysable Si-C bonds limit crosslinking but enhance solubility in organic solvents, favoring use as a transient protecting group .

Performance in Membrane Technology

Biological Activity

(Triethoxysilyl)methanol, also known as Hydroxymethyltriethoxysilane, is a silane compound that exhibits significant biological activity due to its ability to form covalent bonds with various biomolecules. This article details its biological mechanisms, cellular effects, and applications in scientific research.

Target of Action

The compound primarily interacts with hydroxyl groups on silica surfaces through a process known as silanization , which is essential for modifying surfaces in various applications, including biosensors and drug delivery systems.

Biochemical Pathways

Upon administration, this compound undergoes hydrolysis to form silanol groups and ethanol. These products can further participate in biochemical reactions, influencing cellular metabolism and enzyme activity. The compound's metabolism involves enzymes such as alcohol dehydrogenase, leading to the formation of formaldehyde.

Cellular Effects

Impact on Cell Function

Research indicates that this compound can modulate cellular activities by affecting signaling pathways and gene expression. It has been shown to influence kinases and phosphatases, altering cell signaling cascades and impacting processes like glycolysis and oxidative phosphorylation.

Gene Expression Modulation

The compound interacts with transcription factors, leading to changes in gene expression. This can result in significant alterations in cellular functions, including proliferation and differentiation.

Dosage Effects in Animal Models

Studies have demonstrated that the effects of this compound vary with dosage. At low doses, it exhibits minimal toxicity; however, higher doses can lead to adverse effects such as tissue damage and inflammation. Identifying threshold doses is crucial for its safe application in biomedical contexts.

Stability and Temporal Effects

This compound is relatively stable under standard laboratory conditions but can hydrolyze in the presence of moisture. This hydrolysis impacts its long-term stability and interactions with biomolecules. Long-term exposure has been associated with changes in cell function, including altered proliferation rates.

Applications in Scientific Research

This compound has diverse applications across several fields:

| Field | Application |

|---|---|

| Materials Science | Synthesis of hybrid materials; surface modification of nanoparticles |

| Chemistry | Precursor for various organosilicon compounds |

| Biology | Functionalization of biomolecules for enhanced stability and reactivity |

| Medicine | Development of drug delivery systems; biomedical coatings |

| Industry | Production of coatings, adhesives, sealants with improved properties |

Case Studies

- Biocompatibility Studies : Research indicates that this compound can enhance the biocompatibility of materials used in medical devices by promoting stable protein networks on surfaces.

- Biosensor Development : The compound's ability to covalently bond with enzymes has led to its use in creating biosensors that are more sensitive and stable than those using traditional methods.

- Drug Delivery Systems : Studies have shown that incorporating this compound into drug delivery formulations improves the stability and release profiles of therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.